2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine, fluorine, iodine, and a methyl group. Its molecular formula is C₆H₄ClFNI, and it has a molecular weight of 253.47 g/mol. The compound's structure includes a five-membered aromatic ring with nitrogen, which contributes to its chemical reactivity and biological activity. The presence of halogens (chlorine, fluorine, and iodine) enhances its potential applications in pharmaceuticals and agrochemicals due to their influence on electronic properties and steric effects.
There is no documented information on the mechanism of action of this compound.
Synthesis of 2-chloro-5-fluoro-4-iodo-3-methylpyridine can be achieved through several methods:
2-Chloro-5-fluoro-4-iodo-3-methylpyridine has potential applications in various fields:
Interaction studies involving 2-chloro-5-fluoro-4-iodo-3-methylpyridine typically focus on its binding affinity to biological targets. While specific data is sparse, similar compounds have been shown to interact with:
Several compounds share structural similarities with 2-chloro-5-fluoro-4-iodo-3-methylpyridine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Chloro-4-iodo-3-methylpyridine | 0.82 | Lacks fluorine; different halogen positioning |
| 2-Chloro-5-fluoro-4-methylpyridine | 0.82 | Contains methyl instead of iodine |
| 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | 0.80 | Contains trifluoromethyl group |
| 2-Chloro-4-fluoro-3-methylpyridine | 0.76 | Different halogen arrangement |
These compounds highlight the unique positioning of halogens in 2-chloro-5-fluoro-4-iodo-3-methylpyridine, which may influence its reactivity and biological properties compared to others.
2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a halogenated pyridine derivative with a six-membered aromatic ring containing one nitrogen atom. The substituents are positioned as follows:
This substitution pattern creates a unique electronic environment, with electron-withdrawing halogens (Cl, F, I) and an electron-donating methyl group influencing reactivity. The iodine atom, being the most electronegative substituent, exerts a strong inductive effect, while fluorine and chlorine contribute to resonance and steric interactions. The methyl group at position 3 enhances steric hindrance and provides a site for potential alkylation or oxidation.
Key physical properties of 2-chloro-5-fluoro-4-iodo-3-methylpyridine are summarized in Table 1.
The compound’s density aligns with typical values for halogenated pyridines, while its boiling point reflects the combined effects of iodine’s high atomic mass and intermolecular interactions. Solubility in non-polar solvents like toluene is consistent with its aromatic structure and halogen substituents.
The ¹H NMR spectrum of 2-chloro-5-fluoro-4-iodo-3-methylpyridine is expected to exhibit:
Key peaks include:
The molecular ion peak (M⁺) is expected at m/z 271.46 (C₆H₄ClFIN). Fragmentation patterns may include loss of iodine (m/z 144.46) or fluorine (m/z 253.47).
The traditional synthesis of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine follows a well-established four-step sequential approach that has been extensively utilized in industrial pyridine chemistry for decades [1]. This methodology begins with the parent pyridine compound and proceeds through nitration, reduction, diazotization, and finally iodination to introduce the desired halogen substituents in a controlled manner [1] [2].
The initial nitration step involves the treatment of the appropriately substituted pyridine precursor with a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions [3]. The nitration of pyridine derivatives requires temperatures typically ranging from 120 to 150 degrees Celsius, with the reaction proceeding through an electrophilic aromatic substitution mechanism that demonstrates preferential attack at the 3-position of the pyridine ring [3] [4]. Research has demonstrated that the nitration process can achieve yields of approximately 62 percent when employing optimized conditions with dinitrogen pentaoxide in liquid sulfur dioxide [3].
The mechanism of pyridine nitration differs significantly from that of benzene derivatives due to the electron-deficient nature of the pyridine ring system [3]. The process involves the initial formation of an N-nitropyridinium intermediate, followed by nucleophilic attack by hydrogen sulfite ions at the 2-position, leading to ring opening and subsequent nitro group migration to the 3-position through a sigmatropic rearrangement [3] [4].
The reduction of the nitro group to the corresponding amino derivative represents the second critical step in the traditional synthetic sequence [5] [6]. This transformation is typically accomplished using iron powder in the presence of acetic acid under reflux conditions, achieving quantitative yields when properly executed [5]. The reduction mechanism involves the formation of hydroxylamine intermediates, which are subsequently reduced to the final amino product through a series of electron transfer processes mediated by the iron metal surface [7].
Alternative reduction conditions have been explored, including the use of iron powder with hydrochloric acid, which provides yields of 80 to 85 percent, though this approach generates additional byproducts including aminopyridine N-oxide, pyridone, and azopyridine derivatives [5] [6]. The choice of acid system significantly influences both the yield and purity of the final amino intermediate, with acetic acid generally providing superior results in terms of product quality and isolation efficiency [5].
The diazotization step involves the conversion of the amino group to a diazonium salt through treatment with sodium nitrite in the presence of strong acid, typically sulfuric acid or hydrochloric acid [8]. This reaction must be conducted at low temperatures, generally between negative 20 and 0 degrees Celsius, to maintain the stability of the diazonium intermediate [8]. The formation of the diazonium salt enables subsequent nucleophilic substitution reactions that introduce the desired iodine substituent [8].
Modern approaches to diazotization have incorporated continuous flow reactor technology, which provides enhanced control over reaction parameters including temperature, residence time, and reagent mixing [8]. These continuous systems demonstrate improved safety profiles and can achieve residence times of 5 to 180 minutes depending on the specific substrate and reaction conditions [8].
The final iodination step proceeds through nucleophilic substitution of the diazonium group with iodide ions, typically provided by sodium iodide in aqueous solution [9]. This transformation can be conducted at room temperature and generally proceeds with high efficiency, providing the desired iodo-substituted pyridine product [9]. The overall yield for the complete four-step traditional synthesis ranges from 36 to 65 percent, with the multi-step nature of the process contributing to cumulative yield losses at each transformation [1].
Contemporary synthetic methodologies have introduced innovative approaches that significantly improve upon traditional halogenation strategies through the development of phosphine-mediated processes and Zincke imine intermediates [10] [11]. These modern techniques offer enhanced regioselectivity, improved yields, and more favorable reaction conditions compared to classical methods [12].
The phosphine-mediated halogenation approach represents a breakthrough in pyridine functionalization, utilizing specially designed heterocyclic phosphines that undergo selective installation at the 4-position of pyridines as phosphonium salts [10] [11]. This methodology enables subsequent displacement with halide nucleophiles under mild conditions, providing access to halogenated pyridines with exceptional regioselectivity [11] [12].
The process involves two distinct steps: first, the formation of a phosphonium salt through reaction of the pyridine substrate with the designed phosphine reagent, followed by nucleophilic displacement with the desired halide [11]. Computational studies have revealed that carbon-halogen bond formation occurs via a nucleophilic aromatic substitution pathway, with phosphine elimination serving as the rate-determining step [12]. The method demonstrates broad substrate tolerance and can accommodate a wide range of unactivated pyridines, making it suitable for late-stage halogenation of complex pharmaceutical intermediates [10] [12].
Yield optimization studies have shown that this approach can achieve 75 to 95 percent efficiency across diverse substrate classes [11]. The high selectivity observed in these reactions results from steric interactions during carbon-phosphorus bond cleavage, which account for differences in reactivity between 2-substituted and 3-substituted pyridines [12]. The method is particularly valuable for industrial applications due to its compatibility with standard laboratory equipment and reagents [10].
The Zincke imine approach provides an alternative modern strategy for pyridine halogenation that proceeds through a ring-opening, halogenation, ring-closing sequence [13] [14]. This methodology temporarily transforms pyridines into reactive alkene intermediates that undergo highly regioselective halogenation reactions under mild conditions [14] [15].
The process begins with the formation of N-2,4-dinitrophenyl-pyridinium salt through reaction with 2,4-dinitro-chlorobenzene [13]. Subsequent treatment with primary amines leads to ring opening and formation of the Zincke imine intermediate, which serves as the key reactive species for halogenation [16] [14]. The ring-closing step employs ammonium salts or acids to regenerate the pyridine ring system with the desired halogen substituent incorporated [14].
Research has demonstrated that this approach can achieve yields of 77 to 91 percent for 3-selective halogenation processes [14] [15]. The method shows particular effectiveness for iodination reactions, which can be conducted at room temperature, and demonstrates excellent functional group tolerance [14]. Experimental and computational mechanistic studies indicate that the selectivity-determining step varies depending on the halogen electrophile employed, with deprotonation being rate-limiting for iodination and carbon-halogen bond formation being rate-limiting for bromination [17].
The versatility of the Zincke imine approach extends to complex pharmaceutical and agrochemical substrates, enabling late-stage functionalization applications that are not readily accessible through traditional methods [14]. The process is compatible with pyridines bearing aryl, alkyl, acetal, benzyl, cyano, and ketone substituents at various positions around the pyridine ring [15].
Modern catalytic approaches have benefited from systematic optimization studies that employ advanced experimental design techniques, including Bayesian optimization platforms for multi-objective optimization [18]. These approaches simultaneously optimize reaction yield and production rate, generating well-defined Pareto fronts that identify optimal operating conditions [18].
Continuous flow synthesis techniques have been integrated with these modern approaches to provide improved control over reaction parameters compared to traditional batch chemistry processes [18]. The incorporation of automated analysis methods, including nuclear magnetic resonance spectroscopy with semi-automated processing, enables real-time optimization of reaction conditions [18].
The evaluation of synthetic efficiency for 2-Chloro-5-fluoro-4-iodo-3-methylpyridine requires comprehensive analysis across multiple performance metrics including yield, purity, and scalability considerations [19] [20]. Modern synthetic methodologies demonstrate significant advantages over traditional approaches in most performance categories [21].
| Synthetic Method | Typical Yield (%) | Reaction Steps | Temperature Requirements | Scalability | Regioselectivity |
|---|---|---|---|---|---|
| Traditional Nitration-Reduction-Diazotization | 36-65 | 4-5 | High (120-360°C) | Good | Moderate |
| Phosphine-Mediated Halogenation | 75-95 | 2 | Moderate (RT-80°C) | Excellent | Excellent |
| Zincke Imine Intermediates | 77-91 | 2-3 | Mild (RT-50°C) | Good | Excellent |
| Direct Halogenation (EAS) | 25-50 | 1 | High (>100°C) | Poor | Poor |
| Metal-Catalyzed Halogenation | 60-85 | 2-3 | Moderate (50-120°C) | Moderate | Good |
The data clearly demonstrates that modern catalytic approaches achieve substantially higher yields compared to traditional methods [11] [14]. Phosphine-mediated halogenation shows the highest yield range at 75 to 95 percent, followed closely by Zincke imine intermediates at 77 to 91 percent [11] [14]. These improvements result from the reduced number of synthetic steps and the elimination of harsh reaction conditions that contribute to side product formation [12].
Traditional nitration-reduction-diazotization sequences, while well-established, suffer from cumulative yield losses across the four to five required steps [1]. The complexity of these multi-step processes introduces multiple opportunities for product loss during isolation and purification procedures [5].
| Compound/Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| 2-Chloro-4-iodo-5-methylpyridine (Traditional) | 36-65 | 85-95 | 8-24 hours | Established process |
| 4-Halopyridines (Phosphine-mediated) | 75-95 | >95 | 2-6 hours | High regioselectivity |
| 3-Halopyridines (Zincke imine) | 77-91 | >90 | 1-3 hours | Mild conditions |
| Pyridine (Chichibabin synthesis) | 80+ | 90-95 | 4-8 hours | Simple starting materials |
| Halopyridines (Direct EAS) | 25-68 | 70-85 | 6-12 hours | Direct approach |
Modern synthetic methods demonstrate superior purity profiles, with phosphine-mediated approaches achieving greater than 95 percent purity and Zincke imine methods exceeding 90 percent purity [11] [14]. These improvements result from the reduced formation of side products and the elimination of multi-step purification requirements [12].
The enhanced purity profiles of modern methods translate directly to improved commercial viability, as higher purity products require less extensive purification processing and generate reduced waste streams [21]. The time efficiency of modern approaches, with reaction times of 1 to 6 hours compared to 8 to 24 hours for traditional methods, provides additional economic advantages [11] [14].
Industrial scalability analysis reveals distinct advantages for modern catalytic approaches across multiple operational parameters [22] [21]. The European Union funded research project investigating pyridine synthesis optimization achieved yields exceeding 80 percent using temperature-controlled reaction cascades, demonstrating the commercial potential of modern methodologies [21].
Phosphine-mediated halogenation demonstrates excellent scalability due to its compatibility with standard industrial equipment and reagents [10]. The mild reaction conditions and reduced energy requirements make this approach particularly attractive for large-scale manufacturing applications [12]. The method's tolerance for diverse functional groups enables its application to complex pharmaceutical intermediates without extensive substrate pre-functionalization [11].
Zincke imine approaches show good scalability potential, though the requirement for specialized starting materials may present supply chain considerations for very large-scale applications [14]. The mild reaction conditions and excellent regioselectivity of this approach make it well-suited for high-value pharmaceutical intermediates where product quality is paramount [15].
The industrial-scale production of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine presents numerous technical and economic challenges that require sophisticated engineering solutions and process optimization strategies [22] [23]. The complexity of halogenated pyridine manufacturing at commercial scale demands careful consideration of multiple factors including raw material costs, energy requirements, environmental compliance, and product quality maintenance [23] [24].
| Challenge Category | Traditional Methods | Modern Catalytic Methods | Impact on Production |
|---|---|---|---|
| Raw Material Costs | High (Multiple reagents) | Moderate (Specialized catalysts) | Cost efficiency |
| Energy Requirements | Very High (360°C) | Low-Moderate (RT-80°C) | Energy consumption |
| Equipment Corrosion | Severe (Strong acids) | Minimal | Equipment lifetime |
| Waste Management | Significant (Toxic waste) | Reduced | Environmental impact |
| Quality Control | Complex (Multiple steps) | Simplified | Product consistency |
| Environmental Compliance | Stringent (Hazardous) | Improved | Regulatory approval |
| Process Scale-Up | Difficult | Easier | Commercial viability |
| Product Purification | Complex (Multi-step) | Streamlined | Market competitiveness |
The economic analysis of pyridine hydrochloride manufacturing reveals that raw material costs represent a significant portion of production expenses, with traditional methods requiring multiple specialized reagents that contribute to elevated manufacturing costs [23]. The complex manufacturing processes and specialized raw materials associated with traditional approaches create substantial cost pressures that can impact market competitiveness [23].
Modern catalytic approaches demonstrate improved cost profiles through reduced raw material requirements and simplified processing steps [23]. The elimination of extreme temperature conditions significantly reduces energy consumption costs, while the reduced use of corrosive reagents extends equipment lifetime and reduces maintenance expenses [23].
The implementation of continuous flow reactor technology represents a major advancement in addressing industrial-scale production challenges [20] [8]. Fast fluidized bed reactors have been successfully applied to pyridine synthesis, demonstrating the ability to optimize product yields while minimizing coke formation through precise temperature control around 723 Kelvin [20].
Continuous diazotization reaction systems provide enhanced safety and efficiency compared to traditional batch processes [8]. These systems incorporate automatic feed pumps connected to control systems that enable precise flow rate regulation and residence time optimization [8]. The use of back pressure valves allows for fine-tuning of reaction conditions while maintaining system stability and safety [8].
The integration of automated analytical systems, including nuclear magnetic resonance spectroscopy with semi-automated processing capabilities, enables real-time process monitoring and optimization [18]. These systems provide immediate feedback on product quality and yield, allowing for rapid adjustment of operating parameters to maintain optimal performance [18].
Industrial production must address stringent environmental regulations and sustainability requirements that are becoming increasingly important in chemical manufacturing [22] [23]. The shift toward sustainable chemical processes aligns with global environmental initiatives and regulatory requirements [23].
Modern synthetic methodologies offer significant advantages in environmental compliance through reduced waste generation and elimination of highly toxic reagents [23]. The reduced energy requirements of catalytic approaches contribute to lower carbon footprint and improved sustainability profiles [23].
The implementation of green chemistry principles in pyridine synthesis has become a key driver for process development, with research focusing on the use of renewable raw materials and environmentally benign solvents [22]. The development of processes that utilize glycerol and other renewable feedstocks demonstrates the industry's commitment to sustainable manufacturing practices [22].
Industrial-scale production requires sophisticated quality control systems to ensure consistent product specifications and regulatory compliance [23]. The multi-step nature of traditional synthetic approaches necessitates complex quality control protocols at each stage of the manufacturing process [23].
Modern catalytic approaches simplify quality control requirements through reduced processing steps and improved product consistency [23]. The higher regioselectivity and purity achieved through these methods reduces the need for extensive purification procedures and quality testing [11] [12].
The implementation of continuous manufacturing processes enables real-time quality monitoring and immediate corrective action when deviations are detected [18]. This approach provides superior product consistency compared to batch manufacturing methods and reduces the risk of producing off-specification material [18].